2,8-Quinolinediol

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2,8-quinolinediol can be achieved through various methods. One common approach involves the reaction of 8-hydroxyquinoline with hydrogen chloride in water at elevated temperatures (90-95°C) for several hours . Another method includes the use of potassium carbonate in methanol at room temperature . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring high purity and yield.

Análisis De Reacciones Químicas

Tautomerism and Structural Dynamics

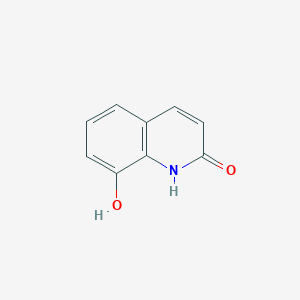

2,8-Quinolinediol exists in equilibrium with its tautomer, 8-hydroxyquinolin-2(1H)-one, via keto-enol interconversion. This tautomerism is critical for its reactivity and interaction with biological targets .

Structural Features :

- Enol Form : Dominates in non-polar solvents, stabilized by intramolecular hydrogen bonding between the 2-OH and N atom.

- Keto Form : Prevalent in polar environments or under basic conditions, with a lactam structure.

Table 1 : Tautomeric equilibrium constants (K) in different solvents

| Solvent | K (Enol:Keto) | Reference |

|---|---|---|

| Chloroform | 85:15 | |

| Water (pH 7) | 40:60 |

Microbial Transformation

Pseudomonas stutzeri metabolizes quinoline via this compound as an intermediate. Key steps include:

- Hydroxylation : Quinoline → 2-hydroxyquinoline.

- Oxidative Ring Contraction : 2-hydroxyquinoline → this compound .

- Degradation : Further oxidation leads to aromatic ring cleavage, forming smaller metabolites (e.g., anthranilic acid) .

Table 2 : Metabolites in Pseudomonas stutzeri pathway

| Substrate | Metabolite | Role in Pathway |

|---|---|---|

| Quinoline | 2-Hydroxyquinoline | Initial hydroxylation |

| 2-Hydroxyquinoline | This compound | Intermediate |

| This compound | 8-Hydroxycoumarin | Ring contraction |

Sulfation and Conjugation

This compound undergoes sulfation at the 2-OH group in biological systems, forming This compound 2-sulfate (C₉H₅NO₆S). This reaction is catalyzed by sulfotransferases and enhances water solubility for excretion .

Reaction :

(PAPS = 3'-Phosphoadenosine-5'-phosphosulfate) .

Key Data :

Electrochemical Redox Activity

In supercapacitors, this compound-modified electrodes exhibit pseudocapacitance via reversible quinone-hydroquinone redox transitions .

Table 3 : Electrochemical performance in rGO-QD/MXene asymmetric supercapacitors

| Parameter | Value | Reference |

|---|---|---|

| Specific Capacitance | 312 F/g at 1 A/g | |

| Energy Density | 28.5 Wh/kg | |

| Cycle Stability | 92% after 10k cycles |

Mechanism :

This Faradaic reaction occurs at the N-heteroatom and hydroxyl groups .

Aryl Hydrocarbon Receptor (AHR) Activation

This compound acts as a human-specific AHR agonist (EC₅₀ = 50 nM), binding to the receptor’s ligand-binding domain and inducing CYP1A1 transcription .

Key Findings :

- Species Specificity : 10-fold higher potency in human vs. mouse cells .

- Synergy with Cytokines : Co-treatment with IL-1β enhances IL6 expression 3-fold .

Binding Affinity :

| Ligand | Kd (nM) | Cell Line |

|---|---|---|

| This compound | 12.4 | Human HepG2 |

| TCDD (control) | 0.15 | Human HepG2 |

Oxidative Degradation

In advanced oxidation processes (AOPs), sulfate radicals (SO₄- ⁻) degrade this compound via:

- Hydroxyl Radical Attack : C-2 and C-8 hydroxylation.

- Ring Cleavage : Formation of oxalic acid and CO₂ .

Degradation Efficiency :

- Fe²⁺/ZVI/PS System : 92.9% removal in 15 min .

- Primary Byproducts : 8-Hydroxycoumarin, anthraquinone .

Metal Chelation

Though less studied than 8-hydroxyquinoline, this compound chelates transition metals (e.g., Fe³⁺, Cu²⁺) via its hydroxyl and N-heteroatom, forming stable complexes .

Proposed Structure :

Aplicaciones Científicas De Investigación

Chemistry

2,8-Quinolinediol serves as a crucial building block for synthesizing various heterocyclic compounds. It is utilized as a standard in studies involving urinary metabolites and has been reported as an intermediate in the synthesis of other quinoline derivatives . Its ability to undergo oxidation and reduction reactions makes it valuable in organic synthesis.

Biology

In biological research, this compound is used to study metabolic pathways of quinolone derivatives in microorganisms such as Pseudomonas stutzeri. It has been identified as an Aryl Hydrocarbon Receptor (AHR) agonist, which plays a significant role in immune regulation and cellular metabolism. Studies have shown that it can induce the expression of cytochrome P450 enzymes (CYP1A1 and CYP1B1) in human cell lines at nanomolar concentrations .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infection control .

Anti-inflammatory Effects

The compound may modulate inflammatory responses by enhancing IL-6 expression in gastrointestinal tissues when combined with cytokines .

Medicine

In medicinal chemistry, derivatives of quinoline compounds are important for synthesizing β2-adrenergic receptor agonists used in asthma treatment, such as procaterol and indacaterol . Ongoing research aims to elucidate the pharmacological potential of this compound and its derivatives.

Study on Microbiota-Derived Metabolites

A significant study highlighted the role of gut microbiota in producing 2,8-dihydroxyquinoline as an AHR ligand. In human cell lines, this metabolite exhibited full AHR agonist activity but showed reduced activity in mouse cells. The findings suggest that microbiota-derived metabolites like 2,8-DHQ contribute to AHR activation in the human gut .

Pharmacological Applications

Research has demonstrated that certain quinoline derivatives can inhibit Prion Protein formation in vitro and prolong incubation periods in experimental models of prion disease. While specific applications of this compound are still under investigation, its structural properties align with known pharmacologically active molecules .

Mecanismo De Acción

The mechanism of action of 2,8-quinolinediol involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or as a ligand for specific receptors. For instance, its derivatives are known to interact with β2-adrenergic receptors, leading to bronchodilation in asthma treatment . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparación Con Compuestos Similares

2,8-Quinolinediol can be compared with other similar compounds, such as:

2,4-Quinolinediol: Another dihydroxyquinoline derivative with different substitution patterns.

8-Hydroxyquinoline: A closely related compound with a single hydroxyl group at the 8-position.

8-Hydroxyquinolin-2(1H)-one: The tautomeric form of this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

2,8-Quinolinediol, also known as 8-hydroxycarbostyril or 2,8-dihydroxyquinoline, is a compound belonging to the quinoline class, which has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The chemical formula of this compound is , and it features a bicyclic structure with hydroxyl groups at the 2 and 8 positions. This configuration allows for tautomerism between its keto and enol forms, influencing its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | 8-hydroxy-1,2-dihydroquinolin-2-one |

| CAS Number | 15450-76-7 |

| Solubility | 5.14 g/L |

This compound exhibits its biological effects primarily through interactions with various biomolecules, including enzymes and receptors. Notably, it acts as an agonist of the Aryl Hydrocarbon Receptor (AHR), which plays a crucial role in immune regulation and cellular metabolism. Research has shown that it can significantly induce the expression of cytochrome P450 enzymes (CYP1A1 and CYP1B1) in human cell lines at nanomolar concentrations .

Key Mechanisms:

- AHR Activation : It binds to AHR, leading to the transcriptional activation of target genes involved in xenobiotic metabolism and immune responses .

- Enzyme Interaction : The compound influences various metabolic pathways by interacting with specific enzymes, thereby affecting cellular functions such as signal transduction and gene expression .

Biological Activities

The biological activities of this compound extend across several domains:

1. Antimicrobial Properties

2. Anti-inflammatory Effects

- By activating AHR, this compound may modulate inflammatory responses in gastrointestinal tissues. Studies indicate that it can enhance IL-6 expression when combined with cytokines, suggesting a potential role in inflammatory modulation .

3. Cancer Research

- The compound's ability to influence metabolic pathways related to AHR activation positions it as a candidate for further research in cancer biology. Its effects on CYP enzymes may be relevant for understanding drug metabolism and resistance mechanisms in cancer therapy.

Study on Microbiota-Derived Metabolites

A significant study highlighted the role of microbiota in producing 2,8-dihydroxyquinoline as an AHR ligand. In human cell lines, this metabolite exhibited full AHR agonist activity but showed reduced activity in mouse cells. The findings suggest that gut microbiota may influence host immune responses through metabolites like 2,8-DHQ .

Pharmacological Applications

Research indicates that derivatives of quinoline compounds are utilized in synthesizing β2-adrenergic receptor agonists for asthma treatment. While specific applications of this compound are still under investigation, its structural properties align with those of known pharmacologically active molecules.

Propiedades

IUPAC Name |

8-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZKYYHTWHJHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165650 | |

| Record name | 2,8-Dihydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15450-76-7 | |

| Record name | 8-Hydroxy-1H-quinolin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15450-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Dihydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Quinolinediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,8-Dihydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/466PKO4UBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,8-Quinolinediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you elaborate on the discovery of 2,8-quinolinediol in biological systems?

A1: Research has identified this compound in the urine of rats fed a diet containing corn []. While the exact metabolic pathway leading to its formation remains unclear, this finding highlights the presence of this compound in biological systems. Further research is necessary to understand the implications of this discovery fully.

Q2: How does the presence of halogens in the 8-hydroxyquinoline ligand affect the anticancer activity of ruthenium(ii)-arene complexes?

A2: Studies have shown that the introduction of halogens, specifically chlorine and bromine, at the 5 and 7 positions of the 2-methyl-8-quinolinol ligand significantly enhances the anticancer activity of ruthenium(ii)-arene complexes []. Complexes containing 5,7-dichloro-2-methyl-8-quinolinol (H-L1) and 5,7-dibromo-2-methyl-8-quinolinol (H-L2) exhibited remarkable cytotoxicity against HeLa cancer cells, surpassing the activity of complexes with unsubstituted or differently substituted ligands. This suggests that the presence and position of halogens play a crucial role in the interaction of these complexes with their biological targets, potentially influencing their cellular uptake, target binding, and mechanism of action.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.